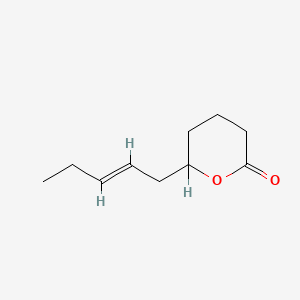

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-

描述

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-: is a versatile chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . It is also known by other names such as Jasmine lactone and cis-Jasmin lactone . This compound is characterized by a six-membered ring with a ketone group (2H-Pyran-2-one) and a five-carbon chain with a double bond (2-pentenyl) attached .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-hydroxy-7(Z)-decenoic acid . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and catalyst concentration .

化学反应分析

Types of Reactions

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The double bond in the pentenyl chain can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

科学研究应用

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as an intermediate in the production of other chemical entities due to its reactive double bond and lactone structure. The compound can be utilized in:

- Synthesis of Natural Products : It is often employed in the synthesis of bioactive natural products, which can be further modified to enhance their pharmacological properties.

- Building Blocks for Pharmaceuticals : Its structure allows for the creation of complex molecules used in drug development.

Fragrance Industry

Tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one is recognized for its pleasant olfactory properties, making it valuable in the fragrance industry. According to safety assessments:

- Safety Profile : Evaluations indicate that it is not genotoxic and poses minimal risk for skin sensitization at current usage levels, making it suitable for use in personal care products and fragrances .

- Environmental Impact : The compound has been assessed for its environmental safety and was found not to be persistent or bioaccumulative, aligning with the International Fragrance Association (IFRA) standards .

Toxicity Assessments

Comprehensive toxicity assessments have been performed on tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one:

These findings support the safe use of the compound in various applications.

Case Study 1: Fragrance Safety Assessment

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one's potential effects on human health and the environment. The study concluded that under typical exposure scenarios, the compound does not pose significant health risks or environmental hazards, supporting its continued use in consumer products .

Case Study 2: Biodegradability Testing

The biodegradability of this compound was assessed using OECD guidelines, revealing that it achieved an 87% degradation rate within 28 days. This indicates a favorable environmental profile, suggesting that it breaks down efficiently in ecological settings .

作用机制

The mechanism of action of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of fungal cell membrane integrity and interference with essential metabolic pathways . The compound may also inhibit the synthesis of key biomolecules, leading to the inhibition of fungal growth and proliferation .

相似化合物的比较

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- can be compared with other similar compounds such as:

7-decen-5-olide: Another lactone with a similar structure but different chain length.

trans-7-decen-5-olide: A stereoisomer with a trans configuration.

2H-Pyran-2-one, tetrahydro-6-tridecyl-: A compound with a longer alkyl chain.

The uniqueness of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- lies in its specific structural features and the presence of a pentenyl chain, which imparts distinct chemical and biological properties .

生物活性

2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-, also known as 6-pentyl-2H-pyran-2-one (6PP), is a compound of significant interest due to its diverse biological activities. This article reviews its biological effects, including antifungal properties, toxicity assessments, and potential applications in various fields.

- Chemical Formula : C₁₀H₁₆O₂

- Molecular Weight : 168.23 g/mol

- CAS Registry Number : 25524-95-2

Antifungal Activity

Recent studies have highlighted the antifungal properties of 6PP against various plant pathogens. For instance, research demonstrated that 6PP effectively inhibited the mycelial growth of Peronophythora litchii, a significant pathogen affecting lychee crops.

Inhibitory Concentrations

A study reported the effective concentration (EC50) for inhibiting 50% of mycelial growth was approximately 43 μg/mL . The compound was tested through air fumigation methods to assess its efficacy without direct contact with the pathogen, ensuring that results reflected the volatile nature of 6PP .

| Pathogen | EC50 (μg/mL) | Method of Application |

|---|---|---|

| Peronophythora litchii | 43 | Air fumigation |

Toxicity Assessments

A comprehensive safety assessment of tetrahydro-6-(3-pentenyl)-2H-pyran-2-one indicated that it is not genotoxic and poses minimal risk concerning repeated dose toxicity and reproductive toxicity. The Threshold of Toxicological Concern (TTC) was applied to evaluate safety levels, concluding that exposure levels were below critical thresholds for adverse effects .

Key Findings from Toxicity Studies:

- Genotoxicity : Negative results in the Ames test indicated no mutagenic potential.

- Repeated Dose Toxicity : Evaluated using TTC; results showed no significant toxicity at exposure levels below 0.009 mg/kg/day.

- Skin Sensitization : No concerns were raised under current usage levels.

Case Study 1: Antifungal Application in Agriculture

In agricultural settings, the application of 6PP has been explored as a natural fungicide. Field trials demonstrated its effectiveness in reducing disease incidence in lychee crops, showcasing its potential as an eco-friendly alternative to synthetic fungicides.

Case Study 2: Safety in Cosmetic Applications

Research conducted on the safety profile of tetrahydro-6-(3-pentenyl)-2H-pyran-2-one for use in cosmetic formulations revealed that it does not induce skin sensitization or phototoxic reactions. This makes it suitable for incorporation into personal care products .

Discussion

The biological activity of 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)- is multifaceted, with promising applications ranging from agriculture to cosmetics. Its antifungal properties make it a viable candidate for organic farming practices, while its favorable toxicity profile supports its use in consumer products.

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-, and how can experimental conditions be optimized?

- Methodological Answer : Synthesis often involves lactonization of hydroxy acids or cycloaddition reactions. For example, biosynthetic pathways in plants (e.g., strawberries) suggest enzymatic lactonization of 5-hydroxy-7-decenoic acid to form the compound . Lab-scale synthesis can utilize microwave-assisted "one-pot" methods, which reduce reaction time and improve yield compared to traditional thermal approaches. Reaction parameters such as solvent polarity (e.g., ethanol or ether) and temperature (e.g., 120°C under reduced pressure) should be optimized to minimize side products .

Q. How can researchers safely handle and store this compound given limited toxicological data?

- Methodological Answer : Follow GHS guidelines for handling uncharacterized substances. Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Avoid contact with strong acids/bases, as decomposition may release toxic fumes .

Q. What analytical techniques are critical for structural identification and purity assessment?

- Methodological Answer :

- GC-MS : Use polar columns (e.g., DB-5 or FFAP) with temperature ramps (40°C → 240°C) to resolve volatile impurities. Retention indices (RI) can be cross-referenced with NIST databases .

- NMR : Assign peaks using - and -NMR, focusing on lactone carbonyl signals (~170–175 ppm) and olefinic protons from the 2-pentenyl side chain (~5.0–5.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) ensure purity >98% .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., GC retention times or NMR shifts) be resolved for this compound?

- Methodological Answer : Contradictions often arise from stereoisomerism or solvent effects. For GC, compare RI values across multiple columns (e.g., DB-5 vs. SPB-5) to confirm peak identity . In NMR, use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, NOESY can differentiate (Z)- and (E)-isomers of the 2-pentenyl side chain by spatial proximity correlations .

Q. What computational methods are effective for modeling the compound’s reactivity and intermolecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., lactone ring susceptibility to nucleophilic attack) .

- Molecular Dynamics (MD) : Simulate interactions in lipid bilayers or protein binding pockets to study bioavailability. Tools like GROMACS can model hydrogen bonding with olfactory receptors, explaining its role in fragrance chemistry .

- QSPR Models : Predict physicochemical properties (e.g., logP) from SMILES strings (e.g.,

CCCCC1CCCC(=O)O1) to guide solvent selection .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Stability studies show the lactone ring hydrolyzes in alkaline conditions (pH > 9). For bioactivity assays, use buffered solutions (pH 6–7) and avoid prolonged heating (>60°C). In degradation studies, track byproducts (e.g., hydroxy acids) via LC-MS .

Q. What strategies can address gaps in ecological toxicity data for environmental risk assessment?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar lactones (e.g., δ-decalactone) to estimate biodegradability and bioaccumulation potential.

- Microcosm Studies : Assess soil mobility using OECD 106 guidelines (shake-flask method) and microbial degradation in activated sludge .

Application-Focused Questions

Q. How is this compound utilized in flavor and fragrance research, and what are key methodological considerations?

- Methodological Answer : It contributes to peach and coconut aromas due to its low odor threshold (~1 ppb). Use gas chromatography-olfactometry (GC-O) to identify active odorants. In sensory panels, prepare dilutions in triacetin or ethanol (1–10 ppm) to avoid anosmia effects .

Q. What role does stereochemistry play in its biological activity, and how can enantiomers be resolved?

- Methodological Answer : The (Z)-isomer exhibits stronger olfactory activity. Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers. Circular dichroism (CD) can confirm absolute configuration .

Q. Data Contradiction & Resolution

Q. How should researchers interpret conflicting reports on the compound’s bioactivity (e.g., antimicrobial vs. inert)?

属性

CAS 编号 |

34686-71-0 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC 名称 |

6-pent-2-enyloxan-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3 |

InChI 键 |

XPPALVZZCMPTIV-UHFFFAOYSA-N |

SMILES |

CCC=CCC1CCCC(=O)O1 |

手性 SMILES |

CC/C=C/CC1CCCC(=O)O1 |

规范 SMILES |

CCC=CCC1CCCC(=O)O1 |

密度 |

0.979-0.989 |

Key on ui other cas no. |

34686-71-0 25524-95-2 |

物理描述 |

colourless to light yellow liquid with a coconut, fatty, fruity, peach, jasmine, woody, balsamic odou |

溶解度 |

soluble in alcohol and ether; insoluble in water and fat |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。